molecular formula C16H22N2O2 B7506908 N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

Cat. No. B7506908
M. Wt: 274.36 g/mol
InChI Key: QRHVDOUTHCHIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as Tropisetron, is a chemical compound with a molecular formula of C17H20N2O2. It belongs to the class of serotonin receptor antagonists and is used for various scientific research applications.

Mechanism of Action

N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide works by blocking the activation of 5-HT3 receptors. These receptors are found in the central and peripheral nervous system and are involved in the regulation of various physiological processes, including nausea and vomiting. By blocking the activation of these receptors, N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can prevent or reduce the symptoms of nausea and vomiting.
Biochemical and Physiological Effects
N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been shown to have several biochemical and physiological effects. It can reduce the release of dopamine and acetylcholine in the brain, which can lead to a decrease in nausea and vomiting. N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can also increase the release of serotonin in the gastrointestinal tract, which can improve gut motility.

Advantages and Limitations for Lab Experiments

N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has several advantages for lab experiments. It is a highly selective and potent antagonist of 5-HT3 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is also relatively easy to synthesize and has a high yield. However, one limitation of N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide in scientific research. One area of interest is the study of the role of 5-HT3 receptors in the regulation of gut-brain signaling. N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide could also be used to investigate the potential therapeutic benefits of targeting 5-HT3 receptors in various pathological conditions, such as irritable bowel syndrome and chemotherapy-induced nausea and vomiting. Additionally, N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide could be used in the development of new drugs that target 5-HT3 receptors with greater selectivity and potency.
Conclusion
In conclusion, N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a valuable tool for scientific research, particularly in the study of 5-HT3 receptors. It has several advantages, including its selectivity and potency, and can be used to investigate the role of these receptors in various physiological and pathological conditions. While there are some limitations to its use, N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a promising future in the field of scientific research.

Synthesis Methods

N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is synthesized by the reaction of 2,4,5-trimethylbenzoyl chloride with 2-pyrrolidinone in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. The overall yield of the synthesis method is around 50%.

Scientific Research Applications

N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is primarily used in scientific research to study the serotonin receptor subtype 3 (5-HT3). It is a potent and selective antagonist of this receptor subtype and is used to investigate the role of 5-HT3 receptors in various physiological and pathological conditions. N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is also used in the study of the central nervous system and gastrointestinal tract.

properties

IUPAC Name

N,2,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-6-7-14(13(2)10-12)16(20)17(3)11-15(19)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHVDOUTHCHIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)CC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.